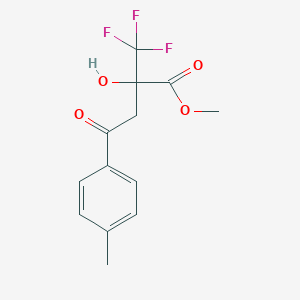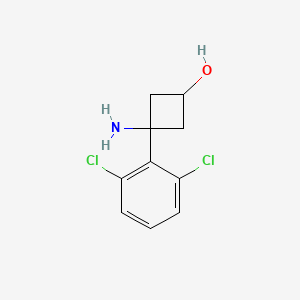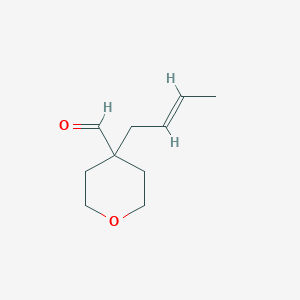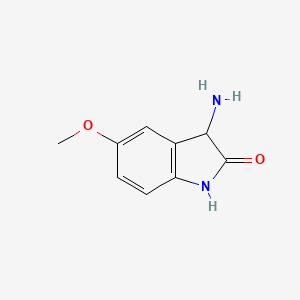![molecular formula C9H13ClS B13179877 2-[2-(Chloromethyl)butyl]thiophene](/img/structure/B13179877.png)
2-[2-(Chloromethyl)butyl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Chloromethyl)butyl]thiophene is a synthetic organic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This specific compound is characterized by the presence of a chloromethyl group and a butyl chain attached to the thiophene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Chloromethyl)butyl]thiophene typically involves the halogenation of thiophene derivatives. One common method is the halogen dance reaction, which involves the treatment of halogenated thiophenes with lithium diisopropylamide (LDA) to form rearranged lithiated intermediates . These intermediates can then be further functionalized to introduce the chloromethyl and butyl groups.
Industrial Production Methods
Industrial production of this compound often employs large-scale halogenation and alkylation reactions. The process involves the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, followed by alkylation with butyl halides under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Chloromethyl)butyl]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the chloromethyl group or to hydrogenate the thiophene ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted thiophenes with various functional groups.
Oxidation: Formation of thiophene sulfoxides or sulfones.
Reduction: Formation of dechlorinated or hydrogenated thiophene derivatives
Scientific Research Applications
2-[2-(Chloromethyl)butyl]thiophene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing molecules with therapeutic potential.
Industry: Utilized in the production of advanced materials, including organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of 2-[2-(Chloromethyl)butyl]thiophene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloromethyl group allows for covalent binding to nucleophilic sites in proteins, potentially altering their function .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Lacks the chloromethyl group, used in anticancer agent synthesis.
2-Octylthiophene: Contains a longer alkyl chain, used in anti-atherosclerotic agent synthesis.
Thiophene-2-carbaldehyde: Contains an aldehyde group, used as a building block in organic synthesis
Uniqueness
2-[2-(Chloromethyl)butyl]thiophene is unique due to the presence of both a chloromethyl group and a butyl chain, which provides versatility in chemical modifications and applications.
Properties
Molecular Formula |
C9H13ClS |
|---|---|
Molecular Weight |
188.72 g/mol |
IUPAC Name |
2-[2-(chloromethyl)butyl]thiophene |
InChI |
InChI=1S/C9H13ClS/c1-2-8(7-10)6-9-4-3-5-11-9/h3-5,8H,2,6-7H2,1H3 |
InChI Key |
UBOWNHDKVPBDRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CS1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13179803.png)

![1-[2-Amino-1-(3-cyanophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13179842.png)

methanol](/img/structure/B13179850.png)
![5-(Benzothiazol-2-ylsulfanylmethyl)-4-benzyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B13179856.png)

![Methyl 2-chloro-1,5-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13179884.png)
![1-(4-Chlorophenyl)imidazo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13179890.png)
![Methyl 4-methyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13179894.png)



